molecular formula C7H7N3 B155036 2-(Methylamino)pyridine-4-carbonitrile CAS No. 137225-13-9

2-(Methylamino)pyridine-4-carbonitrile

Cat. No.: B155036
CAS No.: 137225-13-9
M. Wt: 133.15 g/mol
InChI Key: WWADDKFIMVEGBH-UHFFFAOYSA-N
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Description

2-(Methylamino)pyridine-4-carbonitrile, also known as MAPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MAPC is a heterocyclic compound that contains a pyridine ring with a methylamino and a cyano group attached to it. In

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-(Methylamino)pyridine-4-carbonitrile serves as a versatile intermediate for the synthesis of various heterocycles, including pyridine, pyrimidine, and pyrrole derivatives. These heterocyclic compounds have significant importance in medicinal chemistry due to their biological activities. Enaminones, for example, are key intermediates derived from this compound, utilized in the synthesis of a wide range of biologically active heterocyclic compounds. They exhibit potential anticonvulsant properties among other biological activities (Negri, Kascheres, & Kascheres, 2004).

Biological Activity

Compounds synthesized from this compound exhibit a range of biological activities. For instance, the pyranopyrimidine core, synthesized using this compound, is crucial for the pharmaceutical industry due to its broad synthetic applications and bioavailability. Such scaffolds are used in the development of medicinal compounds, highlighting the importance of this compound in drug discovery (Parmar, Vala, & Patel, 2023).

Organic Synthesis and Catalysis

This compound is employed in organic synthesis, particularly in the development of hybrid catalysts for the synthesis of complex organic molecules. Its use in catalysis underscores its versatility and effectiveness in facilitating various chemical reactions, making it an invaluable tool in the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals (Li et al., 2019).

Environmental Applications

The compound has also found applications in environmental science, particularly in the sorption of divalent metal ions from aqueous solutions, showcasing its potential in environmental protection and pollution control (Rao, Lu, & Su, 2007).

Properties

IUPAC Name

2-(methylamino)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-9-7-4-6(5-8)2-3-10-7/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWADDKFIMVEGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620856
Record name 2-(Methylamino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137225-13-9
Record name 2-(Methylamino)-4-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137225-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylamino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylamino)pyridine-4-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-chloroisonicotinonitrile (22.0 g, 159 mmole) in pyridine (500 mL) was added methylamine in THF (2N, 160 mL), and NaHCO3 (54 g). The mixture was heated to 120° C. in a sealed vessel for 40 h. After cooled to RT, the mixture was filtered and the filter cake was washed with CH2Cl2. The combined filtrated was concentrated in vacuo to give a yellow solid (21 g) as the desired compound.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One

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